molecular formula C21H15Cl3N2 B14806357 1,3,5-Tris(4-chlorophenyl)-4,5-dihydro-1H-pyrazole CAS No. 7245-31-0

1,3,5-Tris(4-chlorophenyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B14806357
CAS No.: 7245-31-0
M. Wt: 401.7 g/mol
InChI Key: UQUWTZKZUKIQBV-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-chlorophenyl)-4,5-dihydro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of three 4-chlorophenyl groups attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris(4-chlorophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(4-chlorophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties.

Scientific Research Applications

1,3,5-Tris(4-chlorophenyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(4-chlorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Tris(4-hydroxyphenyl)benzene
  • 1,3,5-Tris(4-nitrophenyl)benzene
  • 1,3,5-Tris(4-aminophenyl)benzene

Uniqueness

1,3,5-Tris(4-chlorophenyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of three 4-chlorophenyl groups, which impart specific chemical and biological properties. The chlorophenyl groups can enhance the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

7245-31-0

Molecular Formula

C21H15Cl3N2

Molecular Weight

401.7 g/mol

IUPAC Name

2,3,5-tris(4-chlorophenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C21H15Cl3N2/c22-16-5-1-14(2-6-16)20-13-21(15-3-7-17(23)8-4-15)26(25-20)19-11-9-18(24)10-12-19/h1-12,21H,13H2

InChI Key

UQUWTZKZUKIQBV-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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